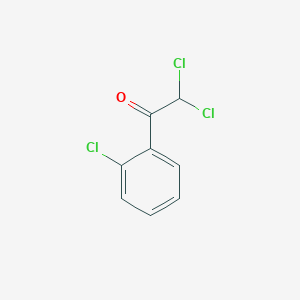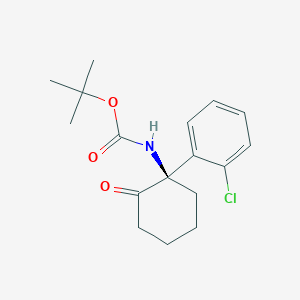
(R)-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is a compound known for its potential applications in medicinal chemistry. It is a derivative of carbamate and is structurally characterized by the presence of a tert-butyl group, a chlorophenyl group, and a cyclohexyl ring with an oxo substituent. This compound has garnered interest due to its potential pharmacological properties, particularly in the treatment of neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate typically involves the reaction of ®-1-(2-chlorophenyl)-2-oxocyclohexylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of ®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential as an anticonvulsant and neuroprotective agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. For instance, it may inhibit voltage-gated sodium channels and enhance GABAergic neurotransmission, contributing to its anticonvulsant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cenobamate: A related compound with similar anticonvulsant properties.
Carbamazepine: Another anticonvulsant with a different chemical structure but similar therapeutic effects.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Uniqueness
®-tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate is unique due to its specific structural features, such as the tert-butyl and oxo groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple molecular targets makes it a promising candidate for further research and development in the field of medicinal chemistry.
Propriétés
Formule moléculaire |
C17H22ClNO3 |
|---|---|
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate |
InChI |
InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(21)19-17(11-7-6-10-14(17)20)12-8-4-5-9-13(12)18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,21)/t17-/m1/s1 |
Clé InChI |
VRZJVQFAJVIUAX-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@]1(CCCCC1=O)C2=CC=CC=C2Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCCCC1=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


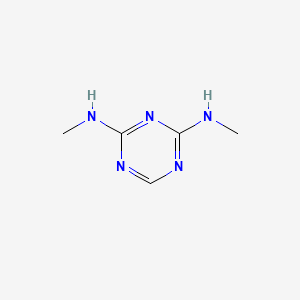
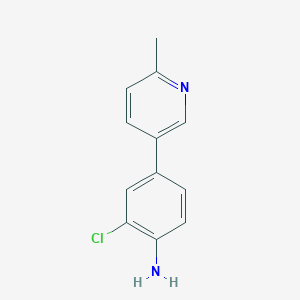
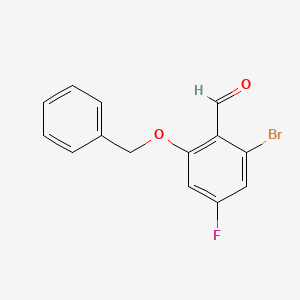

![5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)
![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)
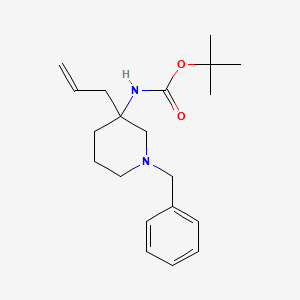
![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)
![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)

![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
